cyclopropyl(1H-indol-3-yl)methanone
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Overview
Description
Cyclopropyl(1H-indol-3-yl)methanone, also known as CIL-56, is a synthetic compound designed for a range of scientific research purposes. It is an analytical reference standard categorized as a precursor in the synthesis of synthetic cannabinoids .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest among researchers. A general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione has been performed . They are currently used as efficient precursors for the synthesis of some new compounds bearing five- and/or six-membered heterocyclic moieties .Scientific Research Applications
- Field : Medical and Pharmaceutical Research
- Application : Indole derivatives have been reported to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives were prepared and reported as antiviral agents .
- Method : The specific methods of application or experimental procedures were not detailed in the source. However, it typically involves molecular docking studies to examine the interaction with receptors .
- Results : In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
- Field : Medical and Pharmaceutical Research
- Application : Certain indole derivatives were tested for their in vitro antimycobacterial activity against M. tuberculosis H37Rv, Mycobacterium smegmatis (ATCC 19420), Mycobacterium fortuitum (ATCC 19542), and MDR-TB strains .
- Method : The specific methods of application or experimental procedures were not detailed in the source. It typically involves in vitro testing of the compounds against various strains of Mycobacterium .
- Results : The results or outcomes obtained were not specified in the source .
- Field : Chemical and Pharmaceutical Research
- Application : Cyclopropyl(1H-indol-3-yl)methanone is an analytical reference standard categorized as a precursor in the synthesis of synthetic cannabinoids .
- Method : The specific methods of application or experimental procedures were not detailed in the source. However, it typically involves chemical synthesis procedures .
- Results : The results or outcomes obtained were not specified in the source .
Antiviral Activity
Antimycobacterial Activity
Synthesis of Synthetic Cannabinoids
- Field : Medical and Pharmaceutical Research
- Application : Certain indole derivatives have been synthesized and tested for their anti-inflammatory and analgesic activities .
- Method : The specific methods of application or experimental procedures were not detailed in the source. It typically involves in vitro testing of the compounds for their anti-inflammatory and analgesic effects .
- Results : The results or outcomes obtained were not specified in the source .
- Field : Medical and Pharmaceutical Research
- Application : Indole derivatives have been reported to possess antioxidant activity .
- Method : The specific methods of application or experimental procedures were not detailed in the source. However, it typically involves in vitro testing of the compounds for their antioxidant effects .
- Results : The results or outcomes obtained were not specified in the source .
- Field : Medical and Pharmaceutical Research
- Application : Indole derivatives have been reported to possess antimicrobial activity .
- Method : The specific methods of application or experimental procedures were not detailed in the source. However, it typically involves in vitro testing of the compounds against various strains of bacteria .
- Results : The results or outcomes obtained were not specified in the source .
Anti-Inflammatory and Analgesic Activities
Antioxidant Activity
Antimicrobial Activity
Future Directions
properties
IUPAC Name |
cyclopropyl(1H-indol-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-12(8-5-6-8)10-7-13-11-4-2-1-3-9(10)11/h1-4,7-8,13H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBLOQDDOYEESV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CNC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359484 |
Source
|
Record name | cyclopropyl(1H-indol-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cyclopropyl(1H-indol-3-yl)methanone | |
CAS RN |
675834-79-4 |
Source
|
Record name | cyclopropyl(1H-indol-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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